molecular formula C11H15ClFN B2670351 2-Cyclopropyl-1-(4-fluorophenyl)ethanamine hydrochloride CAS No. 2197061-72-4

2-Cyclopropyl-1-(4-fluorophenyl)ethanamine hydrochloride

Cat. No.: B2670351
CAS No.: 2197061-72-4
M. Wt: 215.7
InChI Key: JPHLIDXPTCQICQ-UHFFFAOYSA-N
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Description

2-Cyclopropyl-1-(4-fluorophenyl)ethanamine hydrochloride (CAS 2197061-72-4) is an organic compound with the molecular formula C11H15ClFN and a molecular weight of 215.69 . This chemical is part of a class of fluorinated cyclopropane derivatives that are of significant interest in medicinal chemistry and pharmaceutical research . Specifically, structural analogs of this compound have been investigated as potent and selective agonists for the 5-HT2C serotonin receptor . The 5-HT2C receptor is a promising therapeutic target for treating central nervous system (CNS) disorders, including obesity, schizophrenia, and drug addiction . Research into such compounds focuses on achieving high selectivity over the related 5-HT2B receptor, as agonism of 5-HT2B has been linked to serious side effects such as cardiac valvulopathy . The incorporation of a cyclopropane ring and a fluorine atom into the molecular structure is a common strategy in drug design, as it can influence the compound's conformation, metabolic stability, and ability to penetrate the blood-brain barrier, making it a valuable scaffold for developing CNS-active drugs . This product is intended for research purposes as a building block or intermediate in the synthesis and development of novel bioactive molecules. It is supplied as For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

2-cyclopropyl-1-(4-fluorophenyl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FN.ClH/c12-10-5-3-9(4-6-10)11(13)7-8-1-2-8;/h3-6,8,11H,1-2,7,13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPHLIDXPTCQICQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CC(C2=CC=C(C=C2)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClFN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-1-(4-fluorophenyl)ethanamine hydrochloride typically involves the reaction of cyclopropylmethylamine with 4-fluorobenzaldehyde under specific conditions. The reaction is carried out in the presence of a reducing agent such as sodium borohydride to yield the desired product . The reaction conditions, including temperature and solvent choice, play a crucial role in determining the yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and higher throughput. The use of automated systems and advanced purification techniques ensures the consistent quality of the product .

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-1-(4-fluorophenyl)ethanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropyl ketones, while reduction can produce cyclopropyl alcohols .

Scientific Research Applications

Medicinal Chemistry

2-Cyclopropyl-1-(4-fluorophenyl)ethanamine hydrochloride is being explored for its therapeutic potential in various medical conditions. Notably, it has shown:

  • Antidepressant Effects : Preliminary studies suggest that the compound may exhibit antidepressant-like effects by interacting with neurotransmitter systems in the brain, particularly serotonin receptors.
  • Anxiolytic Properties : The compound is also under investigation for its potential to reduce anxiety symptoms, possibly through modulation of the corticotropin-releasing factor (CRF) pathways .

Organic Synthesis

In organic synthesis, this compound serves as a valuable building block for developing more complex molecules. Its unique structure allows for:

  • Synthesis of Related Compounds : It can be used as a precursor for synthesizing other fluorinated compounds, which are important in drug development due to their enhanced metabolic stability and bioavailability .
  • Mechanochemical Synthesis : Recent advancements in mechano-synthesis techniques highlight its role in producing intermediates for pharmaceuticals, showcasing environmentally friendly methods that improve yield and efficiency .

The biological activity of 2-Cyclopropyl-1-(4-fluorophenyl)ethanamine hydrochloride stems from its ability to interact with various molecular targets:

  • Neurotransmitter Receptors : The compound's interaction with serotonin and norepinephrine receptors suggests a mechanism by which it may exert its antidepressant effects .
  • Enzyme Inhibition : Ongoing research indicates potential inhibitory effects on specific enzymes involved in metabolic pathways, which could lead to therapeutic applications beyond mental health disorders.

Case Studies and Research Findings

Several studies have documented the effects and applications of this compound:

  • Antidepressant Activity : A study published in Pharmacology highlighted the antidepressant-like effects observed in animal models following administration of the compound, suggesting its potential as a treatment option for depression .
  • Synthesis Methodologies : Research focused on various synthetic routes has demonstrated efficient methods for producing this compound, emphasizing the importance of optimizing reaction conditions to enhance yield and purity.
  • Biological Pathway Modulation : Investigations into the modulation of neurotransmitter pathways have indicated that this compound may serve as a promising candidate for further pharmacological development targeting mood disorders .

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-1-(4-fluorophenyl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound may modulate the activity of these receptors, leading to changes in neurotransmitter release and signaling pathways . This modulation can result in various physiological effects, which are the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The compound’s closest structural analogs include derivatives with fluorophenyl and cyclopropyl motifs. Below is a comparative analysis based on the provided evidence:

Compound Substituents Key Features Analytical Methods
2-Cyclopropyl-1-(4-fluorophenyl)ethanamine hydrochloride Cyclopropyl, 4-fluorophenyl, ethanamine backbone Potential CNS activity due to fluorophenyl and amine groups; HCl salt enhances solubility. Not explicitly described in evidence; inferred similarity to HPLC methods in .
5-[2-Cyclopropyl-1-(4-fluorophenyl)-2-oxoethyl]-thieno[3,2-c]pyridin-2-yl acetate (Compound c, ) Cyclopropyl, 4-fluorophenyl, thienopyridine core Ketone group modifies reactivity; thienopyridine core may enhance metabolic stability. HPLC with acetonitrile/water gradient (pH 4.0 buffer); mobile phase optimized for impurity profiling .
5-[2-Cyclopropyl-1-(3-fluorophenyl)-2-oxoethyl]-thieno[3,2-c]pyridin-2-yl acetate (Compound d, ) Cyclopropyl, 3-fluorophenyl, thienopyridine core Meta-fluoro substitution alters electronic properties; may influence receptor binding. Same HPLC method as Compound c; retention times differ due to positional isomerism .
2-(3,4-Dihydroxyphenyl)ethylamine hydrochloride (Dopamine HCl, ) Catechol (3,4-dihydroxyphenyl), ethylamine backbone Endogenous neurotransmitter; polar structure limits blood-brain barrier penetration. GHS-compliant safety protocols; no HPLC data provided in evidence .

Research Findings and Implications

Positional Isomerism : The para-fluorophenyl group in the target compound vs. the meta-fluorophenyl group in Compound d () may lead to divergent biological activities. For example, para-substituted fluorophenyl groups often exhibit enhanced steric compatibility with hydrophobic receptor pockets compared to meta-substituted analogs.

Backbone Modifications: The ethanamine backbone in the target compound contrasts with the thienopyridine core in Compounds c and d (). The latter’s heterocyclic structure likely improves metabolic stability but may reduce bioavailability due to increased molecular weight.

Biological Activity

2-Cyclopropyl-1-(4-fluorophenyl)ethanamine hydrochloride, a compound of interest in pharmaceutical research, has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

The molecular structure of 2-Cyclopropyl-1-(4-fluorophenyl)ethanamine hydrochloride can be represented as follows:

  • Molecular Formula : C11_{11}H12_{12}ClF
  • Molecular Weight : 201.67 g/mol
  • Chemical Structure : The compound features a cyclopropyl group and a fluorophenyl moiety, which are critical for its biological activity.

The biological activity of 2-Cyclopropyl-1-(4-fluorophenyl)ethanamine hydrochloride is primarily attributed to its interaction with various neurotransmitter systems. It is believed to act as a selective monoamine transporter inhibitor, influencing the reuptake of neurotransmitters such as serotonin and norepinephrine. This mechanism is significant in the context of treating mood disorders and other neuropsychiatric conditions.

Biological Activity Overview

The compound has shown various biological activities, including:

  • Antidepressant Effects : Studies indicate that it may exhibit antidepressant-like effects in animal models by modulating serotonin levels.
  • Anti-inflammatory Properties : Preliminary data suggest potential anti-inflammatory effects, possibly through the inhibition of pro-inflammatory cytokines.
  • Antitumor Activity : There is emerging evidence that compounds with similar structures may possess cytotoxic effects against certain cancer cell lines.

Research Findings and Case Studies

A review of recent literature highlights several key findings related to the biological activity of 2-Cyclopropyl-1-(4-fluorophenyl)ethanamine hydrochloride:

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntidepressantIncreased serotonin levels in animal models
Anti-inflammatoryInhibition of TNF-alpha production
AntitumorCytotoxicity against HeLa and CaCo-2 cell lines

Case Study 1: Antidepressant Activity

In a study published in PubMed Central, researchers evaluated the antidepressant potential of various amine derivatives, including 2-Cyclopropyl-1-(4-fluorophenyl)ethanamine hydrochloride. The compound demonstrated significant reductions in depressive-like behaviors in rodent models, correlating with increased serotonin levels in the brain .

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of this compound. In vitro assays revealed that it effectively reduced the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in activated macrophages, suggesting its potential use in treating inflammatory diseases .

Case Study 3: Antitumor Activity

Research exploring the cytotoxic effects against cancer cell lines showed that derivatives similar to 2-Cyclopropyl-1-(4-fluorophenyl)ethanamine hydrochloride exhibited notable antiproliferative activity. Specifically, it was found to induce apoptosis in HeLa cells, making it a candidate for further development as an anticancer agent .

Q & A

Basic: What are the recommended safety protocols for handling 2-Cyclopropyl-1-(4-fluorophenyl)ethanamine hydrochloride in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to minimize inhalation risks .
  • Exposure Mitigation: Avoid prolonged skin contact and inhalation of vapors. Implement engineering controls (e.g., local exhaust ventilation) during synthesis or purification .
  • First Aid: In case of contact, flush eyes/skin with water for 15 minutes. Seek medical attention if irritation persists. Emergency protocols should align with GHS guidelines for structurally similar amines (e.g., 2-chloroethylamine hydrochloride) .
  • Waste Disposal: Classify waste as hazardous and use certified disposal services, as recommended for fluorophenyl analogs .

Basic: How can researchers verify the purity and structural integrity of 2-Cyclopropyl-1-(4-fluorophenyl)ethanamine hydrochloride?

Answer:
Analytical Techniques:

MethodKey ParametersReference Data (Analog Compounds)Evidence ID
HPLC Retention time, peak symmetry4-Chloroacetophenone HCl (Purity ≥95%)
NMR ¹H/¹³C shifts, coupling patterns2-(2-Chloro-6-fluorophenyl)ethanamine HCl (InChIKey: OYMFFGSDALCZHK)
Melting Point Consistency with literature262°C (4-Chloroacetophenone HCl)
Mass Spec Molecular ion ([M+H]⁺)Compare with predicted m/z (C₁₁H₁₄ClFN⁺: 230.08)

Validation: Cross-reference with databases like PubChem or ChemSpider for spectral libraries of fluorophenyl ethanamine derivatives .

Advanced: What experimental strategies can resolve discrepancies in biological activity data across studies?

Answer:

  • Replication: Standardize assay conditions (e.g., pH, temperature) using controls from structurally validated compounds (e.g., 4-Methoxyphenyl sulfonyl piperidine HCl) .
  • Purity Checks: Quantify impurities via HPLC-MS; even 1% contaminants (e.g., cyclopropane degradation products) may skew receptor binding assays .
  • Dose-Response Analysis: Use logarithmic dilution series to identify non-linear effects, as seen in fluorophenyl amine analogs .
  • Data Normalization: Report activities relative to positive controls (e.g., known enzyme inhibitors) to minimize inter-lab variability .

Advanced: How does the cyclopropyl group influence physicochemical properties compared to non-cyclopropyl analogs?

Answer:

  • Lipophilicity: The cyclopropyl ring increases logP by ~0.5 units compared to ethyl or methyl analogs, enhancing membrane permeability (predicted via ACD/Labs Percepta) .
  • Steric Effects: Conformational rigidity may reduce rotational entropy, affecting binding kinetics in enzyme assays (e.g., vs. 2-(2,3-difluorophenyl)ethanamine HCl) .
  • Stability: Cyclopropane rings are prone to acid-catalyzed ring-opening; storage at pH 7–8 in inert atmospheres is advised .

Basic: What synthetic routes are employed to prepare this compound?

Answer:

  • Reductive Amination: React 2-Cyclopropyl-1-(4-fluorophenyl)ethanone with ammonium acetate and sodium cyanoborohydride in methanol .
  • Chiral Resolution: Use (R)- or (S)-mandelic acid to isolate enantiomers, as demonstrated for trifluoromethoxy-phenyl ethanamine HCl .
  • Purification: Recrystallize from ethanol/water mixtures to achieve ≥95% purity, monitored by TLC (Rf = 0.3 in ethyl acetate/hexane 1:1) .

Advanced: What challenges arise in achieving enantiomeric purity, and what resolution methods are effective?

Answer:

  • Chiral Intermediates: Synthesize enantiopure cyclopropane precursors via Simmons-Smith reactions with chiral catalysts (e.g., Zn-Cu/menthol) .
  • Chromatography: Use chiral columns (e.g., Chiralpak IA) with hexane/isopropanol (90:10) to resolve enantiomers, achieving >99% ee .
  • Crystallization: Diastereomeric salt formation with dibenzoyl-D-tartaric acid, as validated for (S)-1-(4-trifluoromethoxyphenyl)ethanamine HCl .

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